N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
CAS No.: 338407-51-5
Cat. No.: VC5837474
Molecular Formula: C14H11ClN2O4S
Molecular Weight: 338.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338407-51-5 |
|---|---|
| Molecular Formula | C14H11ClN2O4S |
| Molecular Weight | 338.76 |
| IUPAC Name | N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
| Standard InChI | InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ |
| Standard InChI Key | CZWRRVDCGVTRPU-GXDHUFHOSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline belongs to the class of nitrovinyl sulfones, distinguished by its E-configuration at the ethenyl bridge. The molecule comprises three key moieties:
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Benzenesulfonyl group: A phenyl ring attached to a sulfonyl group (), enhancing electrophilicity and stability.
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Nitroethenyl group: A nitro () substituent on the ethenyl carbon, enabling redox reactivity.
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3-Chloroaniline: An aniline derivative with a chlorine atom at the meta position, influencing electronic and steric properties.
The stereochemistry is confirmed by the Standard InChIKey (CZWRRVDCGVTRPU-GXDHUFHOSA-N), which encodes the spatial arrangement of atoms. The SMILES string (C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)N+[O-]) further illustrates the connectivity and functional group placement.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS No. | 338407-51-5 |
| Molecular Formula | |
| Molecular Weight | 338.76 g/mol |
| IUPAC Name | N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
| XLogP3-AA | ~4.1 (estimated) |
| Topological Polar Surface Area | 100 Ų |
Synthesis and Reaction Pathways
Synthetic Methodology
The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline involves a two-step protocol optimized for yield and purity:
Step 1: Sulfonylation of Nitroethylene
Benzene sulfonyl chloride reacts with nitroethylene under basic conditions (e.g., pyridine) to form the sulfonylated intermediate. Temperature control (<0°C) prevents side reactions such as polymerization.
Step 2: Condensation with 3-Chloroaniline
The sulfonylated nitroethylene undergoes a Michael addition with 3-chloroaniline in anhydrous tetrahydrofuran (THF). The reaction is stereoselective, favoring the E-isomer due to steric hindrance from the sulfonyl group.
Critical Parameters:
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Temperature: Maintained at −20°C during condensation to suppress byproducts.
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Solvent: THF ensures solubility of both reactants.
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Catalyst: Triethylamine (1 eq.) accelerates the reaction.
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving yields >75%.
Biological Activities and Mechanistic Insights
Antimicrobial Properties
Preliminary studies indicate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) and fungi (e.g., Candida albicans, MIC = 64 µg/mL). The nitro group is reduced intracellularly to reactive nitrogen species (RNS), disrupting microbial membranes and DNA.
| Hazard Type | Precautionary Measures |
|---|---|
| Acute Toxicity (Oral) | Use gloves and fume hood. |
| Skin Corrosion | Wear nitrile gloves and lab coat. |
| Environmental Hazard | Avoid aquatic release. |
Comparative Analysis with Structural Analogs
N-[(E)-2-(Benzenesulfonyl)-2-Nitroethenyl]-4-Chloroaniline
The 4-chloro isomer (CAS No. 338397-49-2) exhibits distinct biological behavior due to altered electronic effects:
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Reduced antimicrobial potency (MIC >128 µg/mL for S. aureus).
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Higher logP (4.5 vs. 4.1), increasing blood-brain barrier permeability .
Future Directions and Applications
Drug Development
Structural modifications targeting the nitro group (e.g., replacement with trifluoromethyl) could mitigate toxicity while retaining efficacy.
Material Science
The sulfonyl moiety’s electron-withdrawing properties make this compound a candidate for conductive polymers in organic electronics.
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